Giripladib
Overview
Description
Giripladib is under investigation in clinical trial NCT00396955 . This trial is a study comparing 4 dose regimens of PLA-695, Naproxen, and Placebo in subjects with osteoarthritis of the knee .
Synthesis Analysis
Giripladib has been studied for its effects on platelet activation . In a whole blood shear-based flow chamber assay, giripladib, a cPLA2α inhibitor, reduced platelet adhesion and accumulation on collagen . Moreover, giripladib differentially affected P-selectin expression and GPIIbIIIa activation .
Molecular Structure Analysis
The molecular formula of Giripladib is C41H36ClF3N2O4S . Its molecular weight is 745.25 g/mol . The IUPAC name for Giripladib is 4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid .
Chemical Reactions Analysis
Giripladib has been shown to have an effect on the liberation of arachidonic acid from glycerophospholipids (GPL) sources in human platelets . It was observed that at later time points, arachidonyl-PC and arachidonyl-PE mass continues to decrease, leaving open the possibility of an additional lipase working on these pools . Loss of arachidonyl-PI was partially but significantly inhibited by giripladib .
Physical And Chemical Properties Analysis
Giripladib has a molecular weight of 745.25 . Its exact mass is 744.2036410 . The PSA of Giripladib is 96.78000 .
Scientific Research Applications
Platelet Activation and Inhibition
Giripladib, a selective and efficacious inhibitor of cytosolic phospholipase A2α (cPLA2α), plays a significant role in platelet activation. Duvernay et al. (2015) explored its impact on platelet signaling, particularly in the context of blood flow. Giripladib was found to reduce platelet adhesion and accumulation on collagen in a blood shear-based flow chamber assay. The research revealed that giripladib has differential effects on P-selectin expression and GPIIbIIIa activation depending on the agonist employed. Notably, PAR1-mediated platelet activation was unaffected by giripladib, whereas PAR4- and GPVI-mediated platelet activation levels were significantly reduced. This study suggests the crucial role of cPLA2α activity in platelet function, highlighting giripladib's potential in influencing platelet-mediated responses (Duvernay, Matafonov, Lindsley, & Hamm, 2015).
Lipid Metabolism in Platelets
In the same study, Duvernay et al. also profiled changes in glycerophospholipid (GPL) mass in platelets with and without giripladib to understand cPLA2α-mediated lipid metabolism better. They observed the largest consumption of phosphatidylcholine and phosphatidylethanolamine mass during thrombin stimulation. This analysis confirms phosphatidylinositol as a major substrate of cPLA2α and reveals different metabolic responses in platelets to various stimulations, further elucidating giripladib's role in modulating lipid metabolic pathways in platelets (Duvernay et al., 2015)
Safety And Hazards
properties
IUPAC Name |
4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHBNHIPCSPSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36ClF3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471130 | |
Record name | Giripladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Giripladib | |
CAS RN |
865200-20-0 | |
Record name | Giripladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Giripladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GIRIPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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